molecular formula C9H17NO2 B14938870 N,N-diethyltetrahydrofuran-2-carboxamide

N,N-diethyltetrahydrofuran-2-carboxamide

Cat. No.: B14938870
M. Wt: 171.24 g/mol
InChI Key: VJQWZUYIVOPYHF-UHFFFAOYSA-N
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Description

N,N-diethyltetrahydrofuran-2-carboxamide is a chemical compound belonging to the class of carboxamides. Carboxamides are known for their utility in various fields, including organic synthesis, medicinal chemistry, and industrial applications. This compound features a tetrahydrofuran ring, which is a five-membered ring containing four carbon atoms and one oxygen atom, and an amide functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diethyltetrahydrofuran-2-carboxamide typically involves the amidation of tetrahydrofuran-2-carboxylic acid with diethylamine. This reaction can be catalyzed or non-catalyzed, depending on the desired reaction conditions. Catalytic amidation often employs coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to activate the carboxylic acid group, facilitating the formation of the amide bond .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale amidation processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. The use of microwave-assisted synthesis has also been explored to enhance reaction rates and efficiency .

Chemical Reactions Analysis

Types of Reactions

N,N-diethyltetrahydrofuran-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the amide group to an amine or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

N,N-diethyltetrahydrofuran-2-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N,N-diethyltetrahydrofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s amide group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the tetrahydrofuran ring may interact with hydrophobic regions of proteins, affecting their activity and stability .

Comparison with Similar Compounds

Similar Compounds

    N,N-diethyl-2-furancarboxamide: Similar structure but with a furan ring instead of a tetrahydrofuran ring.

    N,N-diethyl-2-pyrrolidone: Contains a pyrrolidone ring instead of a tetrahydrofuran ring.

    N,N-diethyl-2-piperidone: Features a piperidone ring instead of a tetrahydrofuran ring.

Uniqueness

N,N-diethyltetrahydrofuran-2-carboxamide is unique due to its tetrahydrofuran ring, which imparts specific chemical and physical properties. This ring structure enhances the compound’s solubility and stability, making it suitable for various applications in research and industry .

Properties

Molecular Formula

C9H17NO2

Molecular Weight

171.24 g/mol

IUPAC Name

N,N-diethyloxolane-2-carboxamide

InChI

InChI=1S/C9H17NO2/c1-3-10(4-2)9(11)8-6-5-7-12-8/h8H,3-7H2,1-2H3

InChI Key

VJQWZUYIVOPYHF-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)C1CCCO1

Origin of Product

United States

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